molecular formula C14H13NO2 B8783718 Ethyl 4-(pyridin-3-yl)benzoate CAS No. 4385-71-1

Ethyl 4-(pyridin-3-yl)benzoate

Cat. No. B8783718
Key on ui cas rn: 4385-71-1
M. Wt: 227.26 g/mol
InChI Key: CXEQLERNQWCKLU-UHFFFAOYSA-N
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Patent
US06359134B1

Procedure details

To a solution of the obtained ethyl 4-(3-pyridyl)benzoate (2.14 g) in ethanol (20 ml) was added 1 N sodium hydroxide solution (15 ml), and the solution was stirred at room temperature for 2 hours. The reaction solution was concentrated and the residue was dissolved in water, to which was added 1 N hydrochloric acid (15 ml). The precipitate was filtered, washed with water and dried to give the title compound (1.488 g).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=2)[CH:2]=1.[OH-].[Na+]>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:17]=[CH:16][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water, to which
ADDITION
Type
ADDITION
Details
was added 1 N hydrochloric acid (15 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.488 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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